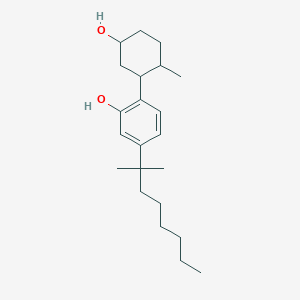
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as O-1602, is a synthetic cannabinoid. It was first synthesized in 2002 by researchers at Organon International, a pharmaceutical company. Since then, it has gained attention for its potential therapeutic applications.
Wirkmechanismus
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol activates GPR55, which is a member of the cannabinoid receptor family. However, unlike other members of this family, such as CB1 and CB2, GPR55 is not activated by THC, the psychoactive component of cannabis. Activation of GPR55 by 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol leads to the release of calcium ions and the activation of various signaling pathways.
Biochemische Und Physiologische Effekte
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects, including the activation of GPR55, the release of calcium ions, and the activation of various signaling pathways. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to replicate experiments and to compare results across different studies. One limitation of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol. One area of interest is the development of drugs that target GPR55, which could be used to treat pain and inflammation. Another area of interest is the study of the physiological effects of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, which could provide insights into the mechanisms of pain and inflammation. Finally, there is a need for further research on the safety and toxicity of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, particularly in the context of long-term use.
Synthesemethoden
The synthesis of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol involves several steps. The starting material is 2-methylcyclohexanone, which is reacted with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methyloctan-2-ol to form a tertiary alcohol. The alcohol is then oxidized to form the ketone, which is reacted with phenol in the presence of a Lewis acid catalyst to form 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol.
Wissenschaftliche Forschungsanwendungen
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to activate the G protein-coupled receptor GPR55, which is involved in pain signaling. 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has also been shown to have anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
132296-14-1 |
|---|---|
Produktname |
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Molekularformel |
C18H30O8 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(5-hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-5-6-7-8-13-22(3,4)17-10-12-19(21(24)14-17)20-15-18(23)11-9-16(20)2/h10,12,14,16,18,20,23-24H,5-9,11,13,15H2,1-4H3 |
InChI-Schlüssel |
OTPOYNIGJRTIFG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



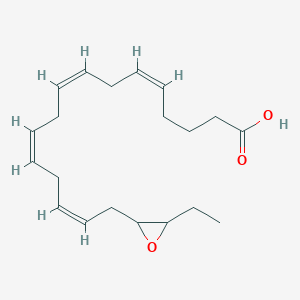
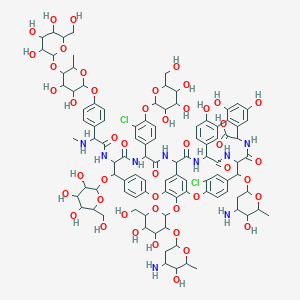
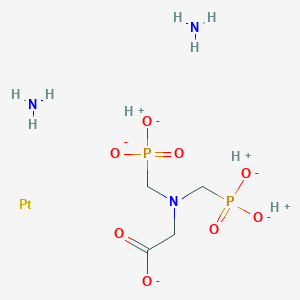
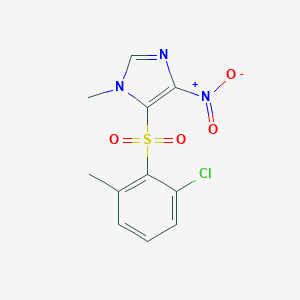
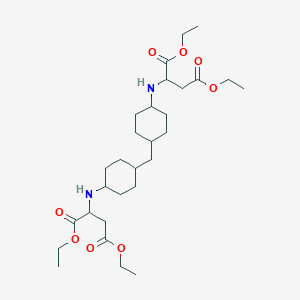
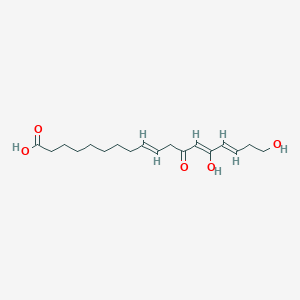
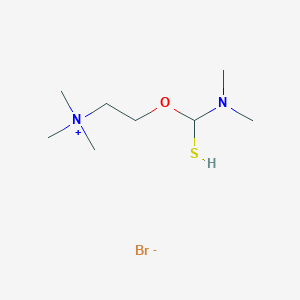
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
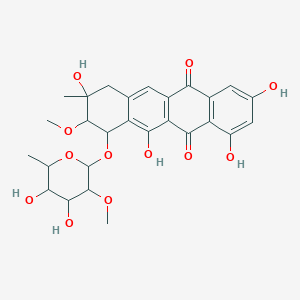

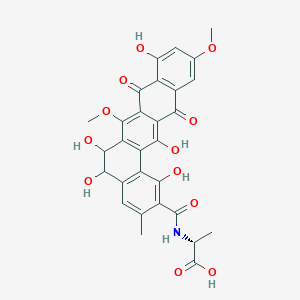
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)